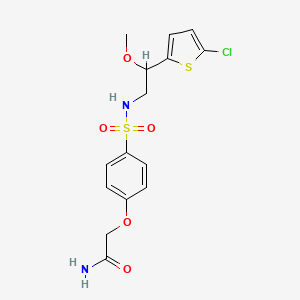

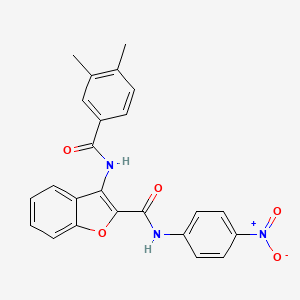

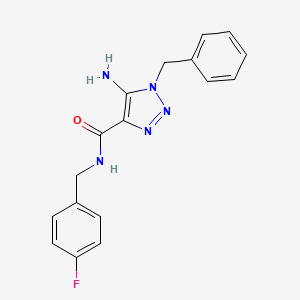

![molecular formula C19H17N3O4S B2519400 4-[(羟亚氨基)甲基]-5-[(4-甲氧苯基)硫代]-1-苯基-1H-吡唑-3-羧酸甲酯 CAS No. 318237-98-8](/img/structure/B2519400.png)

4-[(羟亚氨基)甲基]-5-[(4-甲氧苯基)硫代]-1-苯基-1H-吡唑-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate, is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various structural and synthetic studies. The compound features a pyrazole core substituted with a methoxyphenylsulfanyl group, a phenyl group, and a hydroxyimino methyl group, which could potentially contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reactants such as ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, as seen in the preparation of 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate . Basic hydrolysis of ester precursors is a common step to yield the corresponding carboxylic acids. Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes involving condensation reactions and subsequent modifications could be inferred.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides information on the crystalline structure and space group of the compound . Spectroscopic methods like FT-IR, 1H, and 13C NMR are also employed to characterize the chemical shifts and functional groups present in the molecule. Theoretical studies using density functional theory (DFT) can complement experimental data, offering insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are indicative of the molecule's reactivity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents. For instance, reactions with heterocyclic CH acids can lead to the cleavage of the substrate and the formation of substituted pyrazoles and aniline derivatives . The electrophilicity of certain carbon atoms in the molecule can influence the reactivity, leading to the formation of methylene bis-CH acids and the elimination of aniline in some cases . The presence of amino, nitro, and methoxy groups can also affect the reactivity, as seen in the formation of hydrogen-bonded chains and sheets in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of different substituents can influence properties such as solubility, melting point, and stability. Hydrogen bonding, as observed in some pyrazole compounds, can affect the compound's solid-state properties and crystal packing . Theoretical calculations, such as those performed using DFT, can predict various properties, including vibrational wavenumbers and NMR chemical shifts, which can be compared with experimental data for validation .

科学研究应用

互变异构和结构分析

研究已经深入探讨了相关 NH-吡唑的互变异构和结构分析,强调了氢键和互变异构在稳定这些化合物中的重要性。Cornago 等人 (2009) 的研究利用 X 射线晶体学和核磁共振波谱分析了互变异构形式和结构,强调了氢键在这些化合物的结晶和稳定性中的作用 (Cornago 等人,2009)。

合成和环脱水

Mamedov 等人 (2005) 描述了相关化合物的合成,重点关注缩合和环脱水过程。他们的工作提供了有关吡唑相关结构形成中涉及的合成途径和化学反应的见解 (Mamedov 等人,2005)。

区域选择性合成

Ashton 和 Doss (1993) 探索了相关 1H-吡唑-5-羧酸甲酯的区域选择性合成,提供了有关此化学框架内选择性和结构分配的宝贵信息 (Ashton 和 Doss,1993)。

抗炎和镇痛活性

还对类似化合物的生物活性进行了研究,例如它们的抗炎和镇痛作用。Menozzi 等人 (1994) 研究了 1-芳基-1H-吡唑-5-乙酸的抗炎、镇痛和其他生物活性,强调了这些化合物的潜在治疗应用 (Menozzi 等人,1994)。

抗菌活性

Aghekyan 等人 (2020) 研究了新型恶二唑衍生物的抗菌活性,强调了相关化合物在对抗细菌感染中的潜力 (Aghekyan 等人,2020)。

安全和危害

未来方向

The future directions for the research and application of this compound are not specified in the search results .

Relevant Papers Unfortunately, the search results do not provide any specific papers related to "methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate" .

属性

IUPAC Name |

methyl 4-[(E)-hydroxyiminomethyl]-5-(4-methoxyphenyl)sulfanyl-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-25-14-8-10-15(11-9-14)27-18-16(12-20-24)17(19(23)26-2)21-22(18)13-6-4-3-5-7-13/h3-12,24H,1-2H3/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYBJOUCZYSCCG-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C(=O)OC)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

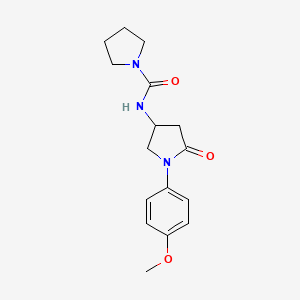

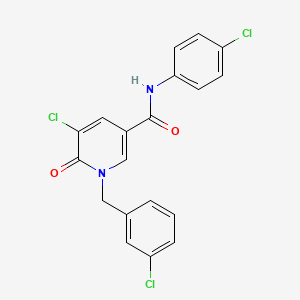

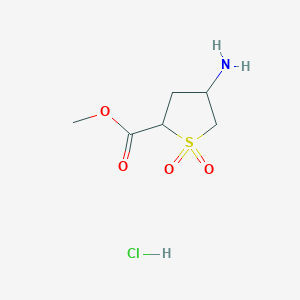

![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)

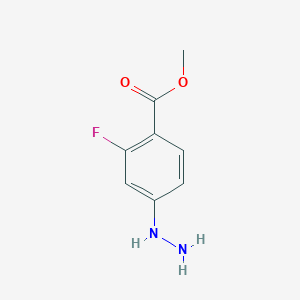

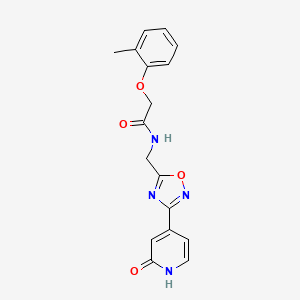

![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)

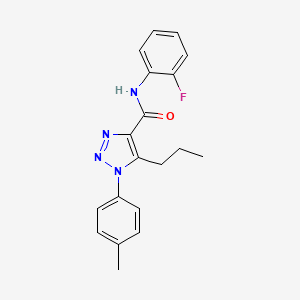

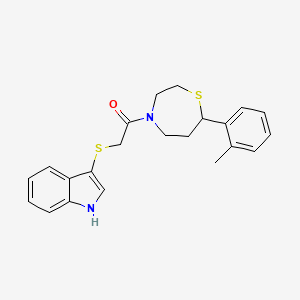

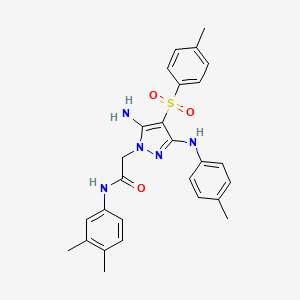

![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)